Guanofuracine

Vue d'ensemble

Description

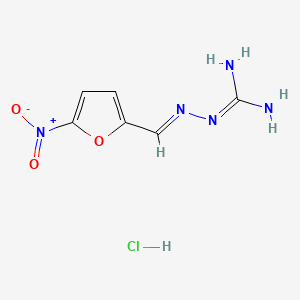

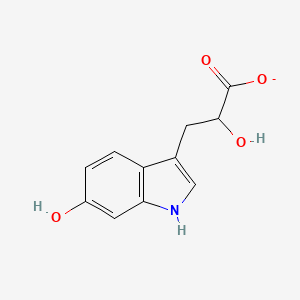

Guanofuracin, also known as 5-nitro-2-furfurylidene aminoguanidine hydrochloride, is a nitrofuran derivative. It is primarily used as an antimicrobial agent, particularly effective against Gram-positive and Gram-negative bacteria. Guanofuracin has been utilized in various scientific research applications, including the selective enrichment of Listeria monocytogenes .

Applications De Recherche Scientifique

Guanofuracin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in microbiological studies for the selective enrichment of Listeria monocytogenes.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of antimicrobial coatings and materials

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Guanofuracin can be synthesized through the reaction of 5-nitro-2-furaldehyde with aminoguanidine hydrochloride. The reaction typically involves the condensation of these two compounds in an aqueous medium, followed by crystallization to obtain the final product .

Industrial Production Methods: Industrial production of guanofuracin involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Guanofuracin undergoes various chemical reactions, including:

Oxidation: Guanofuracin can be oxidized to form different nitro derivatives.

Reduction: Reduction of guanofuracin can lead to the formation of amino derivatives.

Substitution: Guanofuracin can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with guanofuracin under mild conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted guanofuracin derivatives.

Mécanisme D'action

Guanofuracin exerts its antimicrobial effects by interfering with the bacterial cell wall synthesis and disrupting cellular processes. It targets the bacterial DNA and inhibits the replication and transcription processes, leading to cell death. The compound’s nitrofuran moiety is crucial for its antimicrobial activity, as it undergoes reduction within the bacterial cell to form reactive intermediates that damage the DNA .

Comparaison Avec Des Composés Similaires

Furacin (5-nitro-2-furaldehyde semicarbazone): Another nitrofuran derivative with similar antimicrobial properties.

Nitrofurantoin: A widely used nitrofuran antibiotic for urinary tract infections.

Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness of Guanofuracin: Guanofuracin is unique due to its specific application in the selective enrichment of Listeria monocytogenes. Its chemical structure allows for effective inhibition of a broad spectrum of bacteria, making it a valuable tool in microbiological research and industrial applications .

Propriétés

IUPAC Name |

2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIFAUFPHYNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Guanofuracin?

A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that Guanofuracin's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.

Q2: How does the pH of the environment affect Guanofuracin's stability and activity?

A2: Guanofuracin's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.

Q3: Does Listeria monocytogenes develop resistance to Guanofuracin?

A3: Yes, Listeria monocytogenes can develop resistance to Guanofuracin. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of Guanofuracin, particularly at higher concentrations, could lead to the emergence of resistant strains.

Q4: What is the impact of autoclaving on Guanofuracin's stability?

A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of Guanofuracin. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.

Q5: Can Guanofuracin be used in combination with other antibacterial agents?

A5: Research suggests that the interaction of Guanofuracin with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, Guanofuracin can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using Guanofuracin in combination therapies.

Q6: What is the role of glycols in the effectiveness of Guanofuracin?

A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of Guanofuracin ointments. [, ] This enhanced penetration is likely due to the increased solubility of Guanofuracin in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for Guanofuracin could lead to improved drug delivery and potentially higher efficacy.

Q7: Are there any visual indicators of Guanofuracin degradation?

A7: When a solution of Guanofuracin in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of Guanofuracin, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methyl-2-piperidin-4-yl-5-[3-(trifluoromethyl)phenyl]imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)

![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)

![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)

![3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-4,13,14,23-tetraethyl-3,8,19,24-tetramethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1242962.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242966.png)

![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)

![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)